molecular formula C21H15N3O7S B2609232 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide CAS No. 1010908-50-5

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide

Cat. No.: B2609232
CAS No.: 1010908-50-5
M. Wt: 453.43
InChI Key: YKYAKUUMFYWJEB-UHFFFAOYSA-N
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Description

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15N3O7S and its molecular weight is 453.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of chromen-3-yl compounds. For instance, derivatives like 4-hydroxy-chromen-2-one have been synthesized and characterized using advanced instrumental methods, showing high levels of antibacterial activity (Behrami & Dobroshi, 2019). Similarly, studies on the synthesis of coumarin-benzotriazole hybrids have demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis (Ambekar et al., 2017).

Antibacterial and Antitubercular Activities

Synthesized compounds related to the queried chemical have shown promising antibacterial and antitubercular activities. One study reported the synthesis of oxadiazole-coumarin-triazole based small molecules that displayed good antimycobacterial activity towards M. tuberculosis (Ambekar et al., 2017). Another found that synthesized 7-methoxy-coumarin derivatives exhibit significant antimicrobial activity, suggesting their potential as therapeutic agents (Al-Rifai et al., 2011).

Fluorescence Studies

Some derivatives have been synthesized for their fluorescence properties, with compounds emitting blue light in the region between 450 to 495 nm. This indicates their potential application in materials science, particularly in the development of new fluorescent materials (Mahadevan et al., 2014).

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O7S/c1-11-19(18(25)15-8-7-14(29-2)9-16(15)30-11)31-13-5-3-12(4-6-13)20(26)23-21-22-10-17(32-21)24(27)28/h3-10H,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAKUUMFYWJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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